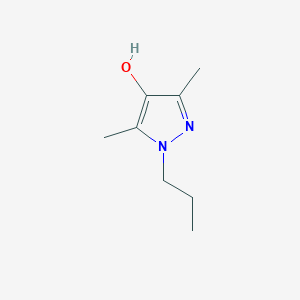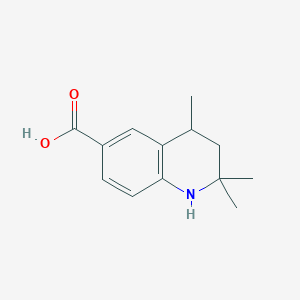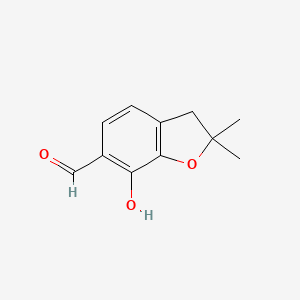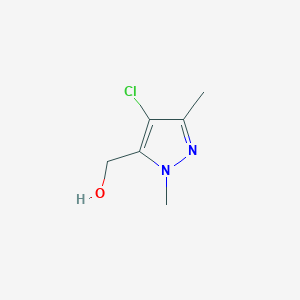
2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone
Descripción general
Descripción
The compound “2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone” is an organic compound that contains a dioxolane ring and a phenyl ring. Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2, and a phenyl group is a functional group with the formula -C6H5. The “2-methylphenyl” indicates a phenyl group with a methyl group (-CH3) attached to the second carbon in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific data on this compound, it’s not possible to provide detailed physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis of N-Alkylamino Acetophenones : Albright and Lieberman (1994) demonstrated the synthesis of N-alkyl-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, which are derivatives of 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone, via a benzyne intermediate. This synthesis method is significant for the production of various N-alkylamino acetophenones (Albright & Lieberman, 1994).
Complex Formation in Organometallic Chemistry : Ahumada et al. (2013) reported the formation of a bis-ferrocenyl 1,3-dioxolane complex from ferrocenecarboxaldehyde and 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene. This study is relevant for understanding complex formation involving 1,3-dioxolane derivatives in organometallic chemistry (Ahumada et al., 2013).
Formation of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized new vic-dioxime complexes using derivatives of 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone. These complexes have applications in coordination chemistry and are important for understanding metal-ligand interactions (Canpolat & Kaya, 2005).
Polymer Synthesis and Characterization : Coskun et al. (1998) studied the polymerization and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], a polymer derived from 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone. This research is significant in the field of polymer science for understanding the behavior and applications of dioxolane-based polymers (Coskun et al., 1998).
Synthesis of Five-Membered Ring Systems : Aitken (1990) discussed the synthesis of five-membered heterocyclic ring systems containing oxygen and sulfur, including 1,3-dioxolanes. This study is crucial for understanding the chemical synthesis of complex five-membered ring systems in organic chemistry (Aitken, 1990).
Heme Oxygenase Inhibitors : Rahman et al. (2008) identified 2-[2-(4-chlorophenyl)ethyl]-2-[1H-imidazol-1-yl)methyl]-1,3-dioxolane as a heme oxygenase inhibitor. This research provides insights into the development of inhibitors for heme oxygenases, which have potential therapeutic applications (Rahman et al., 2008).
Thermal Behavior of Polymethacrylates : Ilter et al. (2002) investigated the thermal degradation of polymethacrylates containing a 1,3-dioxolane ring. This study contributes to our understanding of the stability and degradation of polymethacrylate-based materials (Ilter et al., 2002).
Synthesis of Monoprotected 1,4-Diketones : Mosca et al. (2001) reported the synthesis of monoprotected 1,4-diketones using 2-substituted-1,3-dioxolanes. This synthesis approach is important for the production of 1,4-diketones, which have various applications in organic synthesis (Mosca et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-3-5-10(9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXIOMEHPWKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237230 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone | |
CAS RN |
857195-93-8 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857195-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one](/img/structure/B1400155.png)

![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)




![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)

![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400171.png)


![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)
